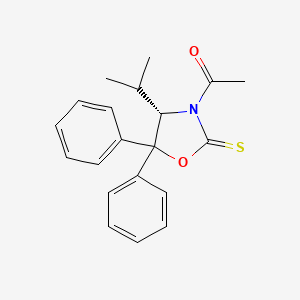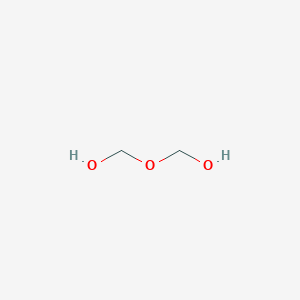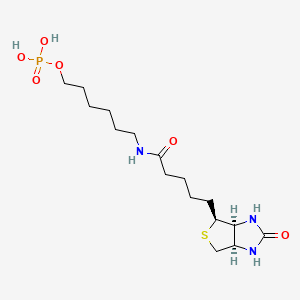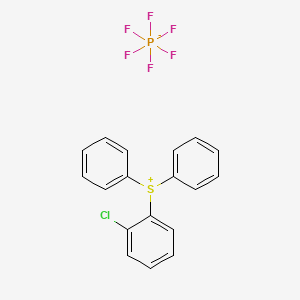![molecular formula C13H16F9NO4S B15289605 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-39-2](/img/structure/B15289605.png)
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a nonafluorobutyl sulfonyl group, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of 4-aminobutyl methacrylate with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the final product .
化学反応の分析
Types of Reactions
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester linkage in the methacrylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Substituted methacrylate derivatives.
Polymerization: Polymers with tailored properties for specific applications.
Hydrolysis: Methacrylic acid and corresponding alcohol derivatives.
科学的研究の応用
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate finds applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate involves its interaction with specific molecular targets. The nonafluorobutyl sulfonyl group imparts hydrophobic and lipophobic properties, which can influence the compound’s behavior in various environments. The methacrylate group allows for polymerization, leading to the formation of materials with tailored properties .
類似化合物との比較
Similar Compounds
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl acetate: Contains an acetate group instead of a methacrylate group.
Uniqueness
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is unique due to its combination of a methacrylate group and a nonafluorobutyl sulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and material science .
特性
CAS番号 |
67906-39-2 |
|---|---|
分子式 |
C13H16F9NO4S |
分子量 |
453.32 g/mol |
IUPAC名 |
4-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16F9NO4S/c1-8(2)9(24)27-7-5-4-6-23(3)28(25,26)13(21,22)11(16,17)10(14,15)12(18,19)20/h1,4-7H2,2-3H3 |
InChIキー |
GJCCTHAVFKJHMN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


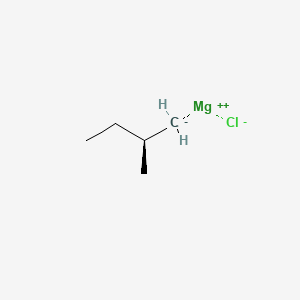
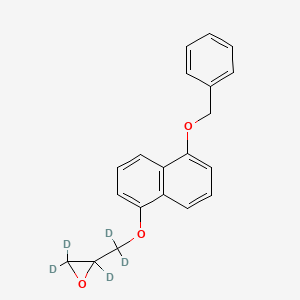
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
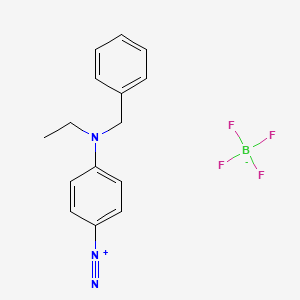

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

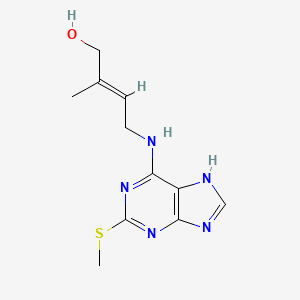
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
